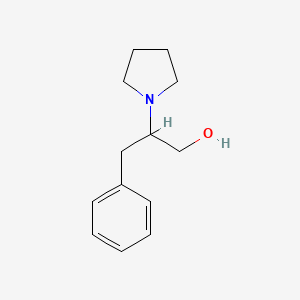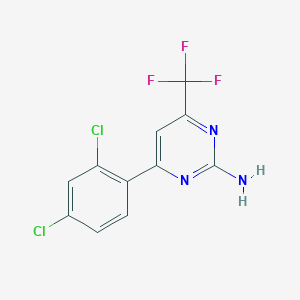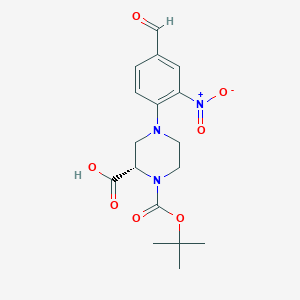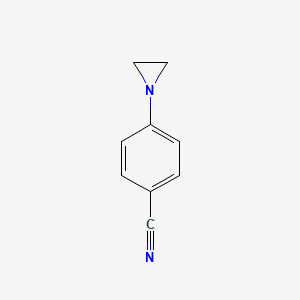
N-(p-Cyanophenyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(p-Cyanophenyl)aziridine is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. These compounds are known for their high reactivity due to the ring strain associated with the three-membered ring structure. This compound, in particular, features a cyanophenyl group attached to the nitrogen atom, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(p-Cyanophenyl)aziridine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-(p-cyanophenyl)amino alcohols or halides. This can be achieved using bases such as sodium hydride or potassium tert-butoxide under anhydrous conditions .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of nitrene or carbene intermediates. These intermediates can be generated in situ and then reacted with alkenes or alkynes to form the aziridine ring . The process typically requires stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(p-Cyanophenyl)aziridine can undergo various types of chemical reactions, including:
Nucleophilic Ring Opening: This is one of the most common reactions, where nucleophiles such as amines, thiols, or alcohols attack the aziridine ring, leading to ring opening and formation of substituted amines.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Substitution Reactions: The cyanophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Reagents such as sodium azide, thiophenol, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and organometallic compounds.
Major Products Formed:
Nucleophilic Ring Opening: Substituted amines and diamines.
Oxidation: Aziridine N-oxides.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
N-(p-Cyanophenyl)aziridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(p-Cyanophenyl)aziridine involves its high reactivity due to the strained three-membered ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring opening and subsequent reactions. The cyanophenyl group can also participate in various interactions, influencing the overall reactivity and stability of the molecule .
Molecular Targets and Pathways:
Comparison with Similar Compounds
- N-tosylaziridine
- N-alkylaziridines
- N-arylaziridines
Properties
CAS No. |
30855-80-2 |
|---|---|
Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4-(aziridin-1-yl)benzonitrile |
InChI |
InChI=1S/C9H8N2/c10-7-8-1-3-9(4-2-8)11-5-6-11/h1-4H,5-6H2 |
InChI Key |
DSCYYBAIFGQGAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-{2-[2-(Bicyclo[6.1.0]non-4-yn-9-ylmethoxycarbonylamino)-ethoxy]-ethoxy}-ethylcarbamoyl)-butyricacid2,5-dioxo-pyrrolidin-1-ylester](/img/structure/B13729583.png)
![6-[2-(diethylamino)ethyl]-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13729585.png)
![3-[7,7,19,19-tetramethyl-20-[4-oxo-4-(2,3,5,6-tetrafluorophenoxy)butyl]-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13729590.png)
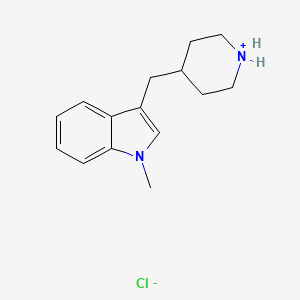
![methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13729603.png)
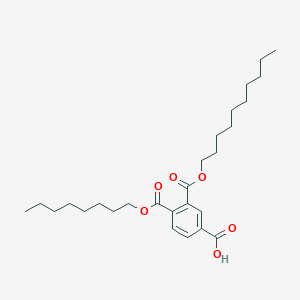
![8-[(Dihydroxybismuthino)oxy]quinoline](/img/structure/B13729619.png)

![3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one](/img/structure/B13729633.png)
![[3-Bromo-4-(pentyloxy)phenyl]methanamine](/img/structure/B13729637.png)
![4-[2,3-diamino-4-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13729642.png)
